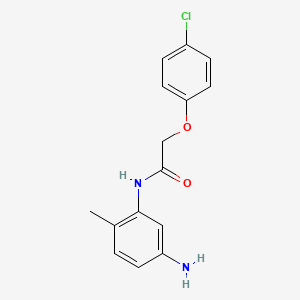

N-(5-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-acetamide

Description

N-(5-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-acetamide is a substituted acetamide derivative characterized by a 5-amino-2-methylphenyl group attached to the nitrogen atom of the acetamide backbone and a 4-chlorophenoxy moiety at the acetyl position. This compound combines a polar amino group with lipophilic aromatic and chlorinated substituents, which may influence its pharmacokinetic properties, such as solubility and membrane permeability.

Properties

IUPAC Name |

N-(5-amino-2-methylphenyl)-2-(4-chlorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2/c1-10-2-5-12(17)8-14(10)18-15(19)9-20-13-6-3-11(16)4-7-13/h2-8H,9,17H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYBWNMEIXWFKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)COC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901204204 | |

| Record name | N-(5-Amino-2-methylphenyl)-2-(4-chlorophenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901204204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954264-30-3 | |

| Record name | N-(5-Amino-2-methylphenyl)-2-(4-chlorophenoxy)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=954264-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Amino-2-methylphenyl)-2-(4-chlorophenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901204204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(5-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-acetamide, with the CAS number 954266-85-4, is an organic compound belonging to the acetamide class. It has gained attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a structural framework that includes:

- Amino Group : Contributing to its reactivity.

- Chlorophenoxy Group : Implicating potential interactions with biological targets.

- Acetamide Backbone : Classifying it within a group of compounds often investigated for therapeutic efficacy.

The molecular formula is , indicating a molecular weight of approximately 248.71 g/mol.

The biological activity of this compound is hypothesized to be linked to its interactions with various biological targets, including enzymes and receptors. The compound may modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects.

Potential Mechanisms Include:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes involved in disease pathways.

- Receptor Modulation : Binding to receptors can alter cellular signaling, impacting processes like cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies comparing it with structurally similar compounds suggest promising efficacy against various bacterial strains.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of cancer cell lines, suggesting potential applications in cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition of bacterial growth | |

| Anticancer | Reduced viability of cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of specific enzymes |

Case Study: Anticancer Efficacy

A study conducted by Bailey et al. (2023) synthesized over 30 analogues of acetamides, including this compound. The most active compound demonstrated an IC50 value indicating potent anticancer activity against prostate cancer cells, highlighting its potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(5-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-acetamide and related compounds:

Structural and Functional Analysis

Substituent Effects on Bioactivity Amino vs. Chloro/Nitro Groups: The amino group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to electron-withdrawing groups (e.g., nitro in or chloro in ). For example, quinazolinone derivatives with 4-chlorophenoxy groups (e.g., compound 7b in ) showed antiviral activity, suggesting that the target compound’s amino group could modulate similar or distinct mechanisms. Phenoxy Chlorination: The 4-chlorophenoxy group is a common feature in antimicrobial agents (e.g., ).

Core Structure Diversity Quinazolinone vs. Aminophenyl Cores: Quinazolinone-based analogs () target viral enzymes (e.g., HCV NS5B), whereas 1,3,4-oxadiazole derivatives () inhibit bacterial growth. The aminophenyl core in the target compound could favor interactions with eukaryotic enzymes or receptors, depending on substitution patterns.

Synthetic Accessibility The synthesis of 4-chlorophenoxy acetamides typically involves nucleophilic substitution or coupling reactions (e.g., ).

Physicochemical Properties The amino group increases polarity, likely improving aqueous solubility relative to chloro/nitro-substituted analogs. However, this may reduce membrane permeability, necessitating formulation adjustments for in vivo applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling reactions using reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) with 2,6-lutidine as a base. Key steps include:

- Amide bond formation : Reacting 4-chlorophenoxyacetic acid derivatives with aromatic amines under controlled temperatures (0–5°C to 25–30°C) to minimize side reactions .

- Purification : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3) to monitor progress, followed by aqueous workup (e.g., 10% sodium bicarbonate washes) and drying over anhydrous Na₂SO₄ .

- Optimization : Yield improvements are achieved by adjusting stoichiometry (e.g., 1:1 molar ratio of amine to acid) and reaction time (overnight stirring). Impurity control requires strict temperature management during reagent addition .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ confirm proton environments and carbon frameworks. For example, aromatic protons in the 6.5–8.0 ppm range and acetamide carbonyl signals near 168–170 ppm are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Single-crystal analysis resolves 3D conformation, bond angles, and packing interactions, essential for verifying stereochemistry .

Q. What initial biological screening assays are recommended for evaluating the compound’s therapeutic potential?

- Methodological Answer :

- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against gram-positive (e.g., Staphylococcus aureus) and gram-negative (e.g., Escherichia coli) strains, with MIC values ≤16 µg/mL indicating potency .

- Kinase Inhibition : Fluorescence-based kinase activity assays (e.g., ADP-Glo™) to measure IC₅₀ values. Positive controls (e.g., staurosporine) validate assay conditions .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis induction .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets, and what parameters are prioritized?

- Methodological Answer :

- Docking Studies : Software like AutoDock Vina or Schrödinger Suite models ligand-receptor binding. The chlorophenoxy group’s hydrophobic interactions and acetamide’s hydrogen-bonding capacity are key .

- Quantum Chemical Calculations : HOMO-LUMO gaps and molecular electrostatic potential (MESP) maps predict reactivity. For example, electron-deficient aromatic rings may favor nucleophilic attack .

- MD Simulations : GROMACS or AMBER simulate protein-ligand stability over 100+ ns trajectories, analyzing RMSD (root-mean-square deviation) for binding-site retention .

Q. How do researchers resolve contradictions in biological activity data between structurally analogous acetamide derivatives?

- Methodological Answer :

-

Comparative SAR Analysis : Tabulate substituent effects (Table 1). For example, replacing fluorine with chlorine in the phenyl ring enhances antimicrobial activity but reduces kinase inhibition .

-

Metabolic Stability Assays : LC-MS/MS quantifies hepatic microsomal degradation rates. Derivatives with methoxy groups may show prolonged half-lives due to reduced cytochrome P450 metabolism .

Table 1 : Comparative Biological Activities of Analogues

Substituent Antimicrobial (MIC, µg/mL) Kinase Inhibition (IC₅₀, nM) 4-Chlorophenoxy 4–16 50–100 4-Fluorophenoxy 8–32 20–80 4-Methoxyphenoxy >64 150–300

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Resolution : Use of (+)- or (-)-diethyl tartrate in crystallization to separate enantiomers. Purity ≥99% is confirmed via chiral HPLC with amylose-based columns .

- Flow Chemistry : Continuous-flow reactors enhance reproducibility by standardizing residence times and temperature gradients. For example, microreactors reduce exothermic side reactions during TBTU-mediated couplings .

Q. How do researchers validate off-target effects in kinase inhibition studies?

- Methodological Answer :

- Kinome-Wide Profiling : PamGene® kinase chips screen 400+ kinases at 1 µM compound concentration. Hits with >50% inhibition at 10× IC₅₀ are flagged for selectivity optimization .

- CRISPR-Cas9 Knockout Models : Isogenic cell lines lacking target kinases (e.g., EGFR) confirm on-target activity. Residual efficacy suggests off-target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.